N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a thiazole-containing acetamide derivative characterized by a central 1,3-thiazol-4-yl core. The molecule features a butyl group attached to the acetamide nitrogen and a phenylcarbamoyl substituent at the 2-position of the thiazole ring.
Properties
IUPAC Name |
N-butyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-3-9-17-14(21)10-13-11-23-16(19-13)20-15(22)18-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJYOXOFKVFUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves the condensation of carboxylic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its rapid, mild, and eco-friendly conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for further investigation:
- Antimicrobial Activity : Compounds containing thiazole rings have been reported to possess antimicrobial properties. This compound's thiazole moiety may contribute to its effectiveness against bacterial and fungal strains. Research has indicated that similar thiazole derivatives can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
- Anticonvulsant Activity : Analogous compounds have been studied for their anticonvulsant effects. For instance, derivatives of phenylacetamides have shown efficacy in animal models of epilepsy, indicating that N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide could be explored for similar therapeutic effects . The mechanism may involve modulation of neuronal voltage-sensitive sodium channels, which are critical in seizure activity.
Synthesis and Structural Modifications
The synthesis of this compound involves strategic modifications to enhance its biological activity:
- Synthetic Pathways : Various synthetic routes have been developed for the preparation of thiazole-containing compounds. These typically involve the reaction of appropriate amines with thiazole derivatives under controlled conditions to yield the desired acetamide structure .
- Structure–Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the compound's efficacy. Studies have shown that modifications at specific positions on the thiazole ring or the acetamide group can significantly affect biological activity, allowing researchers to tailor compounds for enhanced potency and selectivity .
Mechanism of Action
The mechanism of action of N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Structural Insights :
- N-Alkyl vs.
- Thiazole Position and Functional Groups: The 2-phenylcarbamoylamino group in the target compound differs from mirabegron’s 2-amino substituent, likely altering receptor selectivity (e.g., β3-adrenoceptor vs. COX/LOX targets) .
Anticonvulsant Activity :
- highlights thiadiazole-acetamide derivatives (e.g., N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]acetamide) with 100% protection in the MES model. The target compound’s phenylcarbamoyl group may mimic the hydrophobic benzothiazole domain critical for anticonvulsant efficacy .
COX/LOX Inhibition :
- Thiazole derivatives like 6a and 6b () demonstrate that substituent polarity (e.g., methoxy vs. hydroxy groups) dictates COX isoform selectivity. The target compound’s phenylcarbamoyl group, being non-polar, may favor hydrophobic interactions with COX-1/COX-2 .
β3-Adrenoceptor Agonism:
- Mirabegron’s 2-amino-thiazole core and extended aryl-ethyl chain are essential for β3 selectivity. The target compound’s bulkier phenylcarbamoyl group may reduce β3 affinity but could target other receptors (e.g., adenosine or serotonin) .
Analytical Characterization :
- Related compounds are validated via NMR (δ 1.2–7.8 ppm for alkyl/aryl protons; ), GC-MS (e.g., mirabegron’s MW 396.51 g/mol; ), and RP-HPLC (retention time 6.2 min; ) .
Structure-Activity Relationship (SAR) Trends
- Hydrophobic Domains : The phenylcarbamoyl group in the target compound mirrors the benzothiazole hydrophobic domain in ’s anticonvulsants, suggesting enhanced blood-brain barrier penetration .
- Hydrogen-Bonding Capacity : The carbamoyl group may engage in hydrogen bonding with enzyme active sites (e.g., COX-2’s Arg120/Val523 residues), as seen in ’s COX inhibitors .
Biological Activity
N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide, with the CAS number 923187-05-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 459.5 g/mol. The compound features a thiazole ring, which is often associated with various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds featuring thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, the presence of the phenylcarbamoyl group in this compound may enhance its interaction with bacterial targets, potentially increasing its efficacy as an antimicrobial agent .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiazole derivative 1 | Staphylococcus aureus | 16 |
| Thiazole derivative 2 | Escherichia coli | 32 |
| This compound | TBD | TBD |
Anticancer Activity
Thiazole-containing compounds have been reported to exhibit anticancer properties. For example, studies on similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with specific cellular pathways .
Case Study: Cytotoxicity Evaluation
In a recent study, a series of thiazole derivatives were evaluated for their cytotoxic effects against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors involved in microbial growth and cancer cell proliferation. The thiazole ring is known to facilitate hydrogen bonding and hydrophobic interactions with target proteins, which may enhance the compound's bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
